2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide
Overview
Description
2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is an organic compound that contains an amino group, a methyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene-2-carboxylic acid, methylamine, and acetic anhydride.
Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with methylamine to form the intermediate N-methyl-thiophene-2-carboxamide.
Acetylation: The intermediate is further acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: N-substituted derivatives
Scientific Research Applications
2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and the amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methyl-N-(2-oxo-2-furanyl-ethyl)-acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-Amino-N-methyl-N-(2-oxo-2-pyridinyl-ethyl)-acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYOJWNHKKWMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=CS1)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198344 | |
Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-60-8 | |
Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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